2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride

CAS No.:

Cat. No.: VC17992268

Molecular Formula: C8H2Cl2F4O

Molecular Weight: 261.00 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H2Cl2F4O |

|---|---|

| Molecular Weight | 261.00 g/mol |

| IUPAC Name | 2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride |

| Standard InChI | InChI=1S/C8H2Cl2F4O/c9-5-3(7(10)15)1-2-4(6(5)11)8(12,13)14/h1-2H |

| Standard InChI Key | OBJBKFPIPDQGME-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)Cl)Cl)F)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Chemical Identity

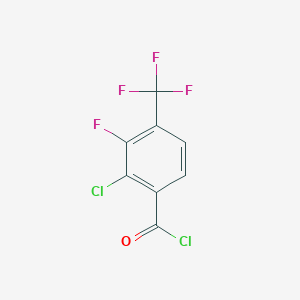

The compound’s molecular structure features a benzoyl chloride core substituted at the 2-, 3-, and 4-positions with chlorine, fluorine, and a trifluoromethyl group, respectively. This arrangement creates a sterically hindered and electronically deactivated aromatic system, which influences its reactivity in nucleophilic acyl substitution reactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₈H₂Cl₂F₄O |

| Molecular Weight | 261.00 g/mol |

| IUPAC Name | 2-chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride |

| Canonical SMILES | C1=CC(=C(C(=C1C(=O)Cl)Cl)F)C(F)(F)F |

| InChI Key | OBJBKFPIPDQGME-UHFFFAOYSA-N |

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the acyl chloride moiety, enabling efficient coupling reactions with amines and alcohols.

Synthesis and Optimization

Patent-Derived Synthesis Route

A 2021 Chinese patent (CN113698315A) outlines a scalable four-step synthesis starting from 2,3-dichlorotrifluorotoluene :

-

Fluorination: Reaction with potassium fluoride (KF) in 1,3-dimethylimidazolidinone at reflux yields 2-fluoro-3-chlorotrifluoromethylene (93.2% crude yield).

-

Cyano Substitution: Treatment with sodium cyanide (NaCN) in dimethylacetamide at 90–100°C produces 2-chloro-6-trifluoromethylbenzonitrile (87.6% yield).

-

Hydrogenation Dechlorination: Catalytic hydrogenation over Pt/C in tetrahydrofuran removes chlorine, forming 2-trifluoromethylbenzonitrile (93.3% yield).

-

Hydrolysis: Basic hydrolysis with NaOH converts the nitrile to the target benzamide intermediate, which is subsequently chlorinated to the acyl chloride.

Table 2: Synthesis Performance Metrics

Applications in Drug Discovery

Role in Bioactive Molecule Synthesis

The trifluoromethyl group’s lipophilicity and metabolic stability make this compound a key intermediate for:

-

Antifungal Agents: Analogous benzoyl chlorides are used in triazole derivatives targeting ergosterol biosynthesis.

-

Herbicides: Fluorinated benzamides inhibit acetolactate synthase in plants, as seen in sulfonylurea-type agrochemicals .

Case Study: Amide Coupling

Reaction with substituted anilines produces benzamide libraries. For example:

The electron-deficient aromatic ring directs electrophilic substitution to the meta position, enabling predictable regioselectivity.

Comparative Analysis with Structural Isomers

Table 3: Isomer Comparison

| Property | 2-Chloro-3-fluoro-4-(trifluoromethyl)benzoyl chloride | 3-Chloro-2-fluoro-6-(trifluoromethyl)benzoyl chloride |

|---|---|---|

| Substituent Positions | 2-Cl, 3-F, 4-CF₃ | 3-Cl, 2-F, 6-CF₃ |

| Melting Point | Not reported | -15°C (estimated) |

| Reactivity | Higher acyl chloride activity due to ortho-F | Reduced reactivity from para-CF₃ |

The ortho-fluorine in the title compound creates a stronger electron-withdrawing effect compared to its meta-substituted isomer, accelerating nucleophilic attacks .

Future Research Directions

-

Catalytic Asymmetric Reactions: Exploring Pd-catalyzed couplings to generate enantiomerically pure amides.

-

Continuous Flow Synthesis: Implementing microreactors to enhance yield and safety in large-scale production.

-

Computational Modeling: DFT studies to predict substituent effects on reaction pathways.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume